

GZR18 (Bofanglutide): A Technical Overview of its Physicochemical Properties and Mechanism of Action

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| Compound Name: | GLP-1R agonist 18 | | | | |
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Introduction

GZR18, also known as Bofanglutide, is an investigational long-acting analogue of glucagon-like peptide-1 (GLP-1) developed by Gan & Lee Pharmaceuticals.[1][2] As a GLP-1 receptor agonist, GZR18 is being evaluated for the treatment of type 2 diabetes mellitus (T2DM) and for weight management in individuals with obesity or who are overweight.[3][4] Preclinical and clinical studies have demonstrated its potential to improve glycemic control, reduce body weight, and positively impact cardiometabolic risk factors.[5] This document provides a detailed technical guide on the physicochemical properties, mechanism of action, and experimental protocols related to GZR18.

Physicochemical and Pharmacodynamic Properties

GZR18 is a peptide-based therapeutic designed for extended duration of action. Its properties have been characterized through various in vitro and in vivo studies.



| Property | Value | Species/System | Citation |
|---------------------|--|--|----------|
| Mechanism of Action | Glucagon-like peptide- 1 receptor (GLP-1R) agonist | N/A | |
| EC50 | 0.677 nM | Human GLP-1 receptor-expressing cell lines | |
| Modality | Peptide / Protein | N/A | _ |
| Solubility | In H2O: 9.09 mg/mL (2.19 mM) with sonication and pH adjustment to 2 with 1 M HCI. In DMSO: < 1 mg/mL (insoluble or slightly soluble) | N/A | _ |
| Binding Affinity | Similar binding affinity for Human Serum Albumin (HSA) and GLP-1 receptor compared to semaglutide and liraglutide. | Human | _ |

Pharmacokinetic Properties

Pharmacokinetic profiles for GZR18 have been established in animal models and human clinical trials, supporting its development as a long-acting therapeutic.

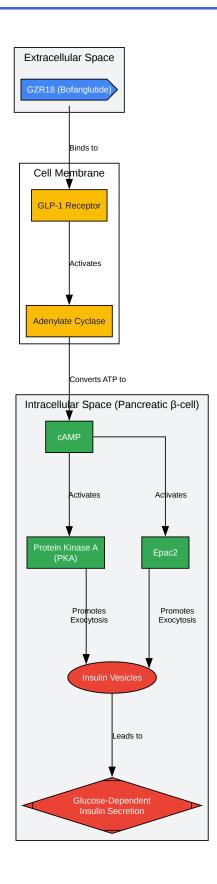


| Parameter | Value | Species/Syste m | Route of Administration | Citation |
|------------------------------|----------------------------|---------------------------------|------------------------------|----------|
| Terminal Half-life (T1/2) | 61.3 hours | Cynomolgus monkeys | Intravenous/Sub cutaneous | |
| Terminal Half-life (T1/2) | Approximately 7 days | Healthy human subjects | Subcutaneous | |
| Maximal Concentration (Cmax) | 527 nmol L-1 | Cynomolgus monkeys | Intravenous/Sub cutaneous | _ |
| Time to Cmax (Tmax) | 14 hours | Cynomolgus monkeys | Intravenous/Sub cutaneous | - |
| Time to Cmax (Tmax) | 72 to 96 hours (median) | Healthy American subjects | Subcutaneous | - |
| Time to Cmax (Tmax) | 60 to 72 hours (mean) | Healthy Chinese subjects | Subcutaneous | - |

Mechanism of Action and Signaling Pathway

As a GLP-1 receptor agonist, GZR18 mimics the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor, primarily located on pancreatic β -cells, GZR18 initiates a signaling cascade that results in glucose-dependent insulin secretion. This glucose-dependent mechanism lowers the risk of hypoglycemia compared to other insulinotropic agents. The activation of the GLP-1 receptor also leads to other beneficial metabolic effects, including the suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety, which contributes to weight loss.





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GZR18 activates the GLP-1R pathway in pancreatic β -cells.



Experimental Protocols

The physicochemical and biological properties of GZR18 have been determined through a series of standardized in vitro and in vivo experiments.

In Vitro Receptor Activation Assay

- Objective: To determine the potency of GZR18 in activating the human GLP-1 receptor.
- Methodology:
 - A cell line engineered to express the human GLP-1 receptor was used.
 - Cells were incubated with varying concentrations of GZR18.
 - Receptor activation was measured, likely by quantifying the downstream production of cyclic AMP (cAMP).
 - The concentration of GZR18 that elicits 50% of the maximal response (EC50) was calculated from the resulting dose-response curve.

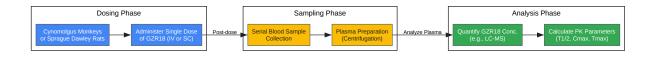
Glucose-Stimulated Insulin Secretion (GSIS) Assay

- Objective: To assess the effect of GZR18 on insulin secretion from pancreatic islets in a glucose-dependent manner.
- Methodology:
 - Pancreatic islets were isolated from mice.
 - The islets were perifused with solutions containing low and high glucose concentrations in the presence of varying doses of GZR18 (e.g., 30-90 nM).
 - The amount of insulin secreted into the perifusate was measured at different time points,
 often using an ELISA kit.
 - Dynamic insulin secretion was also visualized in real-time using fluorescence imaging with probes like PKZnR-5.



Pharmacokinetic Profiling in Animal Models

- Objective: To determine the pharmacokinetic profile (T1/2, Cmax, Tmax) of GZR18.
- Methodology:
 - A single dose of GZR18 (e.g., 60 µg/kg) was administered to cynomolgus monkeys via intravenous (IV) or subcutaneous (SC) routes.
 - Blood samples were collected at predetermined time points after dosing.
 - The concentration of GZR18 in the plasma was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
 - Pharmacokinetic parameters were calculated from the plasma concentration-time data.



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Workflow for pharmacokinetic profiling of GZR18 in animal models.

Clinical Development and Formulations

GZR18 is under investigation in both injectable and oral formulations. The injectable version, administered subcutaneously, is being studied for once-weekly, bi-weekly, and once-monthly dosing regimens for weight management and T2DM. The oral tablet formulation is an innovative approach designed to improve patient compliance. It utilizes an absorption enhancer, N-[8-(2-hydroxybenzoyl)amino] caprylate (SNAC), to protect the peptide from degradation by pepsin in the stomach and facilitate its absorption, thereby enhancing bioavailability. Phase 1, 2, and 3 clinical trials are actively evaluating the safety, tolerability, pharmacokinetics, and efficacy of GZR18.



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